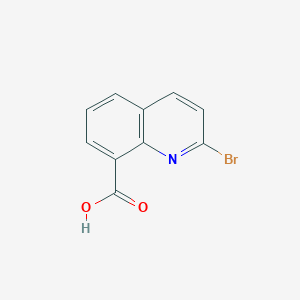
8-Quinolinecarboxylic acid, 2-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-Quinolinecarboxylic acid, 2-bromo-" is a brominated derivative of quinolinecarboxylic acid. Quinoline derivatives are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom at the 2-position of the quinoline ring can significantly alter the chemical reactivity and biological properties of the molecule.
Synthesis Analysis
The synthesis of substituted quinolines, including bromo derivatives, can be achieved through various methods. For instance, bromodecarboxylation of quinoline salicylic acids using N-bromosuccinimide allows for the preparation of diverse 4-substituted quinolines at room temperature . Additionally, the treatment of 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride leads to the synthesis of ambiphilic molecules like 8-(dimesitylboryl)quinoline . The Doebner–Miller reaction has also been improved to synthesize 2-alkyl-8-quinoline carboxylic acids, which could be further alkylated to yield various derivatives .
Molecular Structure Analysis
The molecular structure of "8-Quinolinecarboxylic acid, 2-bromo-" is characterized by the presence of a quinoline core, a carboxylic acid group, and a bromine atom. The intramolecular hydrogen bond in quinoline-8-carboxamides, a related class of compounds, has been confirmed by X-ray and NMR, which is crucial for maintaining the required pharmacophore conformation . Similarly, the molecular structure of "8-Quinolinecarboxylic acid, 2-bromo-" would be expected to influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be quite diverse. For example, the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline exhibits rapid hydrolysis and forms coordination complexes with various metal ions such as Cu(I), Ag(I), and Pd(II) . The synthesis of quinoline-8-carboxamides involves Pd-catalyzed couplings and selective reactions at different positions of the quinoline ring . The reactivity of "8-Quinolinecarboxylic acid, 2-bromo-" would be influenced by the bromine substituent, which could facilitate further functionalization through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "8-Quinolinecarboxylic acid, 2-bromo-" would be influenced by its molecular structure. The presence of the carboxylic acid group would impart acidic properties and increase solubility in polar solvents. The bromine atom would increase the molecular weight and could potentially enhance the lipophilicity of the compound. The quinoline core is known for its fluorescence properties, which could be retained or modified in the brominated derivative . The synthesis of quinoline-2,4-dicarboxylic acids and their evaluation as inhibitors suggests that halogenation at specific positions on the quinoline ring can significantly impact biological activity .
科学的研究の応用
Design and Synthesis of Novel Compounds
Quinoline derivatives, including 8-Quinolinecarboxylic acid, 2-bromo-, have been explored for their potential in designing new compounds with significant biological activities. For example, a study focused on the synthesis of quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme important in drug design due to its role in various therapeutic activities. This research demonstrated an efficient synthesis process via Pd-catalyzed couplings and highlighted the importance of substituents in the 2-position for increasing potency (Lord, Mahon, Lloyd, & Threadgill, 2009).
Development of Enzyme Inhibitors
In the realm of developing enzyme inhibitors, research has been conducted on the synthesis of linear tripeptide inhibitors targeting the NS3 protease of the hepatitis C virus. This work found that introducing a bromo derivative on the quinoline moiety significantly increased the cell-based potency of these inhibitors, leading to the discovery of a promising clinical candidate (Llinàs-Brunet et al., 2010).
Enhancement of Chemical Synthesis Processes
Studies have also focused on enhancing chemical synthesis processes through the application of 8-Quinolinecarboxylic acid, 2-bromo-. For instance, research into the bromodecarboxylation of quinoline salicylic acids has allowed for the preparation of diverse 4-substituted quinolines, showcasing the method's tolerance for a wide variety of functional groups and its potential for increasing the diversity of accessible quinolines (Janz & Kaila, 2009).
Advancements in Ligand Design
Furthermore, advancements in ligand design have been made through the study of 8-Quinolinecarboxylic acid, 2-bromo-, derivatives. Research on the palladium(II)-catalyzed bromination and iodination of C(sp3)-H bonds, exclusively enabled by quinoline-type ligands, highlights the versatility and potential for further diversification of halogenated products obtained in this reaction (Zhu et al., 2017).
Corrosion Inhibition Studies
Additionally, studies on the corrosion inhibition of mild steel by 8-(n-bromo-R-alkoxy)quinoline derivatives have demonstrated the potential of these compounds in protecting against acid corrosion. This research not only evaluated the effects of hydrocarbon chain length on the inhibition efficiency but also combined experimental and theoretical investigations to understand the adsorption properties of these inhibitors (Tazouti et al., 2021).
Safety And Hazards
将来の方向性
While specific future directions for 8-Quinolinecarboxylic acid, 2-bromo- are not mentioned in the retrieved papers, quinoline and its derivatives continue to be a major area of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
特性
IUPAC Name |
2-bromoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDSGBPDRWWPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinecarboxylic acid, 2-bromo- | |
CAS RN |
1426144-88-8 |
Source


|
| Record name | 2-bromoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

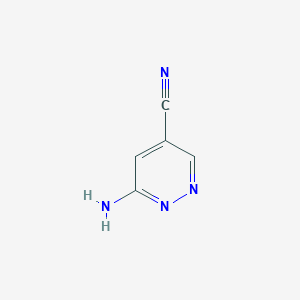
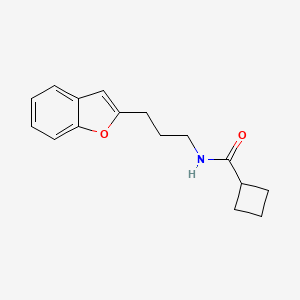
![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)
![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)
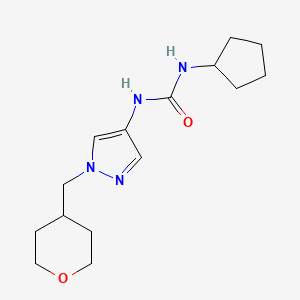

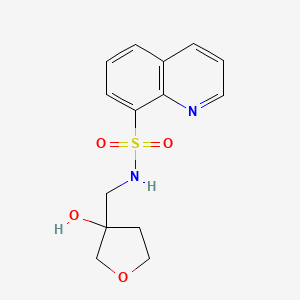
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
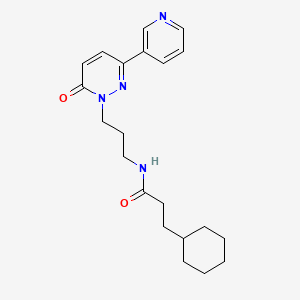
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)